molecular formula C12H9FO2S B1398669 3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid CAS No. 1349847-02-4

3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid

Cat. No. B1398669
M. Wt: 236.26 g/mol
InChI Key: ARRRTAPJLSNRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid, also known as FMTBA, is a compound with potential applications in various fields of research and industry1. It has a molecular formula of C12H9FO2S and a molecular weight of 236.26 g/mol1.



Synthesis Analysis

The specific synthesis process for 3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid is not readily available from the search results. However, benzoic acid derivatives can be used as building blocks in the synthesis of active pharmaceutical ingredients2.



Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid consists of a benzoic acid core with a fluorine atom at the 3-position and a 5-methylthiophen-2-YL group at the 4-position1.



Chemical Reactions Analysis

The specific chemical reactions involving 3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid are not detailed in the search results. However, benzoic acid derivatives can undergo amination reactions and the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid are not detailed in the search results. However, it has a molecular formula of C12H9FO2S and a molecular weight of 236.26 g/mol1.


Scientific Research Applications

1. Environmental Microbiology and Biodegradation

  • Anaerobic Degradation of Aromatic Compounds: Fluorinated compounds like 3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid have been used to trace the metabolic pathways of aromatic compounds in methanogenic consortia. This research provides insights into the anaerobic degradation of pollutants like m-cresol in environments such as sewage sludge (Londry & Fedorak, 1993).

2. Medicinal Chemistry

  • Synthesis of Radio-labeled Compounds for PET Imaging: Fluorinated benzoic acids are used in synthesizing radio-labeled compounds for Positron Emission Tomography (PET) imaging, as demonstrated in the synthesis of a fluorine-18-labeled bexarotene analogue, which could have implications in cancer diagnosis and therapy (Wang et al., 2014).

3. Materials Science

  • Development of Novel Fluorescence Probes: Fluorinated benzoic acid derivatives are crucial in developing novel fluorescence probes for detecting reactive oxygen species, which are significant in various biological and chemical applications (Setsukinai et al., 2003).

4. Liquid Crystal Research

  • Properties of Liquid Crystals: The liquid crystal properties of compounds derived from 3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid have been investigated, providing insights into their potential use in display technologies and other applications (Butcher et al., 1991).

5. Organic Chemistry and Drug Design

  • Understanding Drug Metabolism: Studies on substituted benzoic acids, including fluorinated variants, contribute to understanding the metabolic fate of drugs, influencing drug design and discovery (Ghauri et al., 1992).

Safety And Hazards

The specific safety and hazards associated with 3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid are not detailed in the search results.


Future Directions

The future directions for 3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid are not specified in the search results. However, it is noted that this compound has potential applications in various fields of research and industry1.


properties

IUPAC Name

3-fluoro-4-(5-methylthiophen-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2S/c1-7-2-5-11(16-7)9-4-3-8(12(14)15)6-10(9)13/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRRTAPJLSNRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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